5-Fluoroquinoline-8-sulfonyl chloride

Descripción general

Descripción

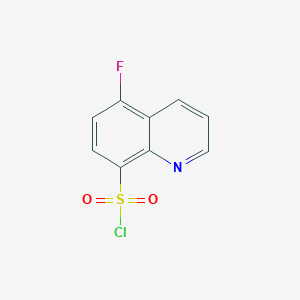

5-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S and a molecular weight of 245.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

One common method includes the reaction of 5-fluoroquinoline with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability .

Análisis De Reacciones Químicas

5-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under specific conditions.

Hydrolysis: In the presence of water, it can hydrolyze to form 5-fluoroquinoline-8-sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the type of nucleophile used in the substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Fluoroquinoline-8-sulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as antibacterial agents by inhibiting bacterial DNA synthesis through targeting enzymes such as DNA gyrase and topoisomerase IV. This mechanism is critical in developing new treatments for bacterial infections.

Case Study: Antibacterial Activity

Research indicates that modifications at the 5-position of fluoroquinolone derivatives can enhance antibacterial potency. For instance, compounds with specific substituents have demonstrated significant activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Enzyme Inhibitors

The compound has been explored for its ability to act as an enzyme inhibitor. Studies have shown that quinoline derivatives can inhibit metalloproteases, which are vital in various biological processes. For example, quinolinol derivatives were found to mitigate the effects of botulinum neurotoxin A by disrupting its enzymatic activity .

Experimental Findings:

In vitro assays demonstrated that certain quinolinol derivatives significantly extended paralysis time in models exposed to botulinum toxin, indicating their potential therapeutic relevance in treating botulism .

Anticancer Research

Recent studies have investigated the anticancer properties of quinoline-based compounds, including this compound derivatives. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Example:

In experiments involving human melanoma and breast adenocarcinoma cells, specific derivatives exhibited cytotoxic effects while maintaining low toxicity to normal cells, suggesting their potential as anticancer agents .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the production of dyes, pigments, and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of 5-Fluoroquinoline-8-sulfonyl chloride involves its ability to interact with biological molecules. In medicinal chemistry, it acts as a precursor to drugs that inhibit bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV . These interactions lead to the stabilization of DNA strand breaks, ultimately inhibiting bacterial replication and causing cell death .

Comparación Con Compuestos Similares

5-Fluoroquinoline-8-sulfonyl chloride can be compared with other sulfonyl chloride derivatives of quinoline, such as:

These compounds share similar structural features but differ in the position of the fluorine and sulfonyl chloride groups, which can influence their reactivity and applications. The unique positioning of the functional groups in this compound makes it particularly useful in specific synthetic and medicinal applications.

Actividad Biológica

5-Fluoroquinoline-8-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

This compound features a quinoline backbone with a fluorine atom at the 5-position and a sulfonyl chloride group at the 8-position. Its molecular formula is C₉H₅ClFNO₂S, with a molecular weight of approximately 245.66 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for various chemical transformations in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Similar compounds in the fluoroquinolone class are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the prevention of bacterial growth and replication, positioning these compounds as potential antibacterial agents .

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study involving various 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids found that modifications at the 5-position could enhance antibacterial potency. Compounds with a cyclopropyl moiety at N1 showed excellent in vitro and in vivo activity against various bacterial strains, suggesting that similar modifications on this compound could yield potent antibacterial agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Backbone : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonyl Chloride Group : This step usually involves reacting the quinoline derivative with chlorosulfonic acid or thionyl chloride.

- Fluorination : The introduction of the fluorine atom can be performed using fluorinating agents such as Selectfluor or via electrophilic fluorination methods.

The choice of synthesis route can significantly influence the yield and purity of the final product.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Quinoline-8-sulfonyl chloride | C₉H₇ClNO₂S | Lacks fluorine; different reactivity profile |

| 4-Fluoroisoquinoline-5-sulfonyl chloride | C₉H₇ClFNO₂S | Isoquinoline structure; potential for different pathways |

| 3-Fluoroquinoline-6-sulfonyl chloride | C₉H₇ClFNO₂S | Structural variation may alter biological activity |

The positioning of functional groups in these compounds affects their reactivity and biological interactions, which is critical for drug development applications.

Case Studies and Research Findings

Several studies have documented the biological activity of quinolone derivatives:

- Antibacterial Activity Study : A series of fluoroquinolone derivatives were evaluated for their efficacy against resistant bacterial strains. The presence of specific substituents significantly influenced their potency, highlighting the importance of structural modifications .

- Antiviral Research : Investigations into quinolone derivatives have shown varying degrees of antiviral activity, particularly against RNA viruses. Modifications that increase lipophilicity were found to enhance efficacy while reducing cytotoxicity .

- Cytotoxicity Assessments : In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

5-fluoroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)6-2-1-5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQUPRGXCYWYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590750 | |

| Record name | 5-Fluoroquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-50-8 | |

| Record name | 5-Fluoroquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoroquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.